molecular formula C12H13Br B3005954 1-Bromo-3-hex-5-ynylbenzene CAS No. 2229150-05-2

1-Bromo-3-hex-5-ynylbenzene

Cat. No.: B3005954
CAS No.: 2229150-05-2
M. Wt: 237.14
InChI Key: LQCOZASAAFVBEO-UHFFFAOYSA-N
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Description

1-Bromo-3-hex-5-ynylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a bromine atom and a hex-5-ynyl group. This compound is of interest in organic synthesis due to its unique structure, which combines aromatic and alkyne functionalities.

Preparation Methods

The synthesis of 1-Bromo-3-hex-5-ynylbenzene typically involves the bromination of 3-hex-5-ynylbenzene. This can be achieved through the use of bromine (Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric bromide (FeBr₃). The reaction conditions generally require a controlled environment to ensure selective bromination at the desired position on the benzene ring .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-Bromo-3-hex-5-ynylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

1-Bromo-3-hex-5-ynylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a precursor for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and drug development.

Mechanism of Action

The mechanism by which 1-Bromo-3-hex-5-ynylbenzene exerts its effects in chemical reactions involves the activation of the bromine atom and the alkyne group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the alkyne group can undergo nucleophilic addition or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Bromo-3-hex-5-ynylbenzene can be compared with other similar compounds such as bromobenzene, 1-bromo-2-hex-5-ynylbenzene, and 1-bromo-4-hex-5-ynylbenzene. These compounds share the bromobenzene core but differ in the position and nature of the substituents. The unique combination of the bromine atom and the hex-5-ynyl group in this compound provides distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

1-bromo-3-hex-5-ynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h1,6,8-10H,3-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCOZASAAFVBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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